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Abstract

CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-
receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory
concentration (IC50) of 1.8 nM for YES1, this compound demonstrates significant therapeutic
potential, particularly in cancers characterized by YES1 gene amplification.[1][2][3][4] This
technical guide provides a comprehensive overview of the biochemical and cellular activity of
CH6953755, including its kinase selectivity profile, the experimental methodologies used for its
characterization, and its mechanism of action within relevant signaling pathways. All
guantitative data are presented in structured tables for clarity, and key concepts are visualized
using diagrams generated with the DOT language.

Biochemical Profile of CH6953755
Potency against YES1 Kinase

CH6953755 exhibits potent inhibitory activity against YES1 kinase with a reported IC50 value
of 1.8 nM.[1][2][3][4] This high potency underscores its potential as a targeted therapeutic
agent.

Kinase Selectivity Profile
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The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. CH6953755 has been profiled against a panel of 39 kinases to
assess its selectivity. The IC50 values for these kinases are summarized in Table 1.
Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel
of kinases.

Table 1: Kinase Selectivity Profile of CH6953755 against a Panel of 39 Kinases
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Kinase IC50 (nM)
YES1 1.8
LCK 2.1
SRC 2.3
FYN 3.0
FGR 4.4
ABL1 13
ARG 15
FMS 20
KIT 21
LYN 24
TRKA 28
BLK 31
HCK 32
FLT3 42
JAK3 56
TRKB 64
KDR 70
CSF1R 81
PDGFRa 95
PDGFRp 110
EGFR >1000
ERBB2 >1000
ERBB4 >1000
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MET >1000
RON >1000
ALK >1000
ROS1 >1000
RET >1000
FGFR1 >1000
FGFR2 >1000
FGFR3 >1000
FGFR4 >1000
TIE2 >1000
IGF1R >1000
INSR >1000
AURKA >1000
AURKB >1000
PLK1 >1000
CDK1/CycB >1000

Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]

Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of CH6953755 against a panel of kinases was determined using a
radiometric assay.

Workflow for In Vitro Kinase Inhibition Assay
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Caption: Workflow for IC50 determination using a radiometric kinase assay.
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Methodology:

e Compound Preparation: CH6953755 was serially diluted in DMSO to generate a range of
concentrations.

o Reaction Mixture: The kinase, a specific peptide substrate, and [y-33P]ATP were combined
in a reaction buffer.

e Initiation: The kinase reaction was initiated by adding the ATP/substrate mixture to the wells
containing the enzyme and the test compound.

¢ Incubation: The reaction was allowed to proceed at room temperature for a specified period,
typically 60 minutes.

o Termination: The reaction was stopped by the addition of phosphoric acid.

» Detection: The reaction mixture was transferred to a filter plate, which captures the
phosphorylated substrate. Unincorporated [y-33P]ATP was washed away.

o Quantification: Scintillation fluid was added to the wells, and the amount of incorporated
radioactivity was measured using a scintillation counter.

o Data Analysis: The percentage of kinase inhibition was calculated for each compound
concentration relative to a DMSO control. IC50 values were determined by fitting the data to
a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

CH6953755 exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn
modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).[1][5][6]

The YES1-YAP1 Signaling Pathway

YES1 is a member of the SRC family of kinases and plays a role in various cellular processes,
including cell proliferation and survival.[7] One of its key downstream targets is YAP1, a
transcriptional co-activator and a central component of the Hippo signaling pathway.[7] In many
cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://pubmed.ncbi.nlm.nih.gov/31391186/
https://www.semanticscholar.org/paper/YES1-is-a-targetable-oncogene-in-cancers-harboring-Hamanaka-Nakanishi/c59a457b4f93c9ce9e9c207ebd95f3a57923c9df
https://www.cancer-research-network.com/2020/01/02/ch6953755-is-an-orally-active-and-selective-yes1-kinase-inhibitor/
https://www.cancer-research-network.com/2020/01/02/ch6953755-is-an-orally-active-and-selective-yes1-kinase-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to
promote the expression of genes involved in cell proliferation and survival.

Inhibition of the YES1-YAP1 Pathway by CH6953755
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Caption: CH6953755 inhibits YES1, preventing YAP1 activation and downstream signaling.

Mechanism of Action:
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CH6953755 inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation
and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAPL1 in the cytoplasm,
CH6953755 effectively blocks its ability to act as a transcriptional co-activator, leading to the
downregulation of genes that drive cell proliferation and survival. This mechanism is particularly
effective in cancers with YES1 gene amplification, where the cells are highly dependent on the
YES1-YAPL1 signaling axis.[1][5][6]

Conclusion

CH6953755 is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical
and cellular characterization demonstrates its potential as a targeted therapy for cancers driven
by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity
profile and mechanism of action, provide a solid foundation for further preclinical and clinical
investigation of this promising anti-cancer agent. The experimental protocols outlined herein
can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824790#ch6953755-ic50-value-and-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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